

2-Bromothiazole-5-carboxamide chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromothiazole-5-carboxamide**

Cat. No.: **B1290241**

[Get Quote](#)

An In-depth Technical Guide to **2-Bromothiazole-5-carboxamide**

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Bromothiazole-5-carboxamide**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Core Chemical Properties

2-Bromothiazole-5-carboxamide is a substituted thiazole derivative. The presence of the bromine atom and the carboxamide group makes it a versatile intermediate for further chemical modifications.

Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Bromothiazole-5-carboxamide** and its closely related acid and ester forms for comparative purposes.

Property	2-Bromothiazole-5-carboxamide	2-Bromothiazole-5-carboxylic acid	Ethyl 2-bromothiazole-5-carboxylate
CAS Number	848499-31-0[1]	54045-76-0[2]	41731-83-3[3]
Molecular Formula	C ₄ H ₃ BrN ₂ OS[1]	C ₄ H ₂ BrNO ₂ S[2][4]	C ₆ H ₆ BrNO ₂ S[3]
Molecular Weight	207.05 g/mol [1]	208.04 g/mol [2][4]	236.08 g/mol [3]
Appearance	-	White to Light yellow powder/crystal[5]	Pale brown liquid[3]
Boiling Point	390.7 ± 15.0 °C at 760 mmHg[1]	-	216 - 217 °C[3]
Melting Point	-	175 °C (decomposition)[5]	-
Purity	≥ 98%[1]	>97.0%[5]	≥ 97% (HPLC)[3]
Storage	Dry, sealed place[1]	Room Temperature[5]	Room Temperature[3]

Spectral Data

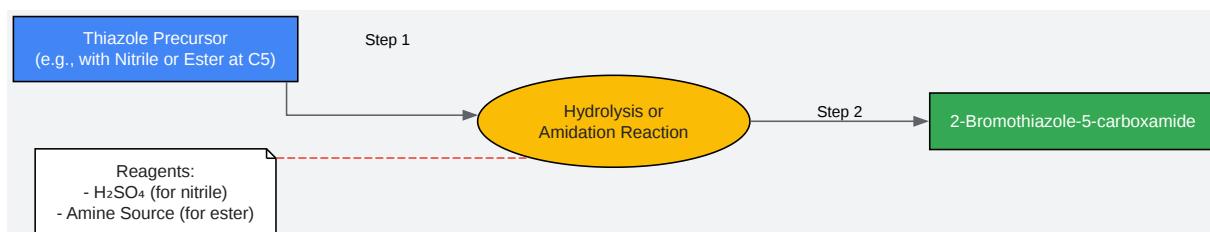
Detailed spectral data for **2-Bromothiazole-5-carboxamide** is not widely published. However, analytical services often provide access to NMR, HPLC, and LC-MS data for this compound upon request[1][6]. For related thiazole structures, electron ionisation mass spectrometry has been effectively used for structural characterization, with fragmentation pathways primarily involving the cleavage of the 1,2- and 3,4-bonds of the thiazole ring[7].

Experimental Protocols

While a specific, detailed protocol for the synthesis of **2-Bromothiazole-5-carboxamide** is not readily available in the cited literature, a general understanding can be derived from the synthesis of related thiazole-5-carboxamide and isothiazole-5-carboxamide derivatives.

General Synthesis of Thiazole-5-Carboxamides

A common route involves the Hantzsch thiazole synthesis, followed by functional group manipulation at the 5-position to install the carboxamide group. An alternative modern


approach for similar structures involves a chemoselective α -bromination of a β -ethoxyacrylamide followed by a one-pot reaction with thiourea to form the 2-aminothiazole-5-carboxamide ring system in excellent yield[8].

Example Protocol: Synthesis of Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate

This protocol, for a related isothiazole, illustrates the hydration of a nitrile to a carboxamide, a common final step in such syntheses.

- Starting Material: A suspension of methyl 3-bromo-5-cyanoisothiazole-4-carboxylate (0.40 mmol) is prepared in concentrated H_2SO_4 (4 mL)[9].
- Reaction: The mixture is stirred at approximately 20 °C for 18 hours, with reaction progress monitored by Thin Layer Chromatography (TLC)[9].
- Workup: The reaction mixture is poured onto ice and then extracted with dichloromethane (DCM) (3 x 10 mL)[9].
- Isolation: The combined organic layers are dried over Na_2SO_4 and evaporated to yield the final carboxamide product[9].

This method achieves a high yield (93%) and demonstrates a standard procedure for converting a nitrile precursor to the desired carboxamide[9].

[Click to download full resolution via product page](#)

Generalized Synthesis Workflow

Biological Activity and Applications

Thiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[10][11][12].

The 2-bromothiazole scaffold is a valuable building block in drug discovery. Its derivatives are utilized in the synthesis of pharmaceuticals and agrochemicals[3]. For instance, the related compound 2-Bromothiazole-5-carboxaldehyde serves as a key reactant in the preparation of potent checkpoint kinase 1 (CHK1) inhibitors, which are of interest in oncology[13].

The carboxamide moiety itself is a crucial functional group in many active pharmaceutical ingredients. The synthesis of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the anticancer drug Dasatinib, has been reported, with some compounds showing high antiproliferative potency against human leukemia cells[14]. This highlights the importance of the thiazole-5-carboxamide core in developing targeted therapies.

[Click to download full resolution via product page](#)

Role in Drug Discovery Pipeline

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 848499-31-0 | 2-Bromothiazole-5-carboxamide - Synblock [synblock.com]
- 2. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromothiazole-5-carboxylic Acid | 54045-76-0 | TCI AMERICA [tcichemicals.com]
- 6. 54045-76-0|2-Bromothiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. bocsci.com [bocsci.com]
- 14. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Bromothiazole-5-carboxamide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1290241#2-bromothiazole-5-carboxamide-chemical-properties\]](https://www.benchchem.com/product/b1290241#2-bromothiazole-5-carboxamide-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com